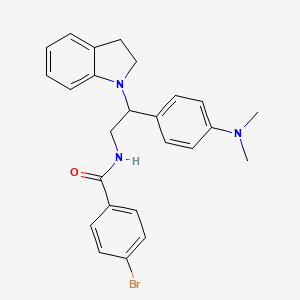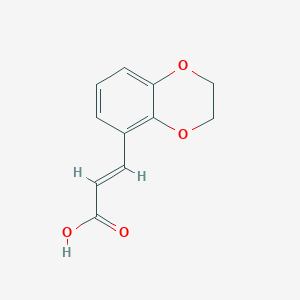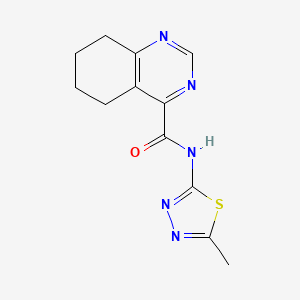
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MTIQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTIQ is a heterocyclic compound that has a unique structure and exhibits promising biological activities.
Wirkmechanismus
The exact mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain such as GABA, glutamate, and serotonin. N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to enhance the activity of GABAergic neurotransmission, which is believed to be responsible for its anticonvulsant and anxiolytic activities. Furthermore, N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to inhibit the reuptake of serotonin, which is believed to be responsible for its antidepressant activity.
Biochemical and Physiological Effects:
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to exhibit various biochemical and physiological effects in animal models. N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to decrease the frequency and duration of seizures, reduce anxiety-like behavior, and improve cognitive function. Furthermore, N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to increase the levels of various neurotransmitters such as GABA, serotonin, and dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its potent biological activity, which makes it an ideal candidate for studying various neurological disorders. Furthermore, N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a unique structure, which makes it an interesting compound to study. However, one of the limitations of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its low solubility in water, which makes it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for the study of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One of the future directions is to investigate the potential of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in the treatment of other neurological disorders such as epilepsy, anxiety disorders, and depression. Furthermore, future studies could focus on the development of more potent and selective analogs of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, which could help in the development of a potential drug candidate.
Synthesemethoden
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using a multistep process that involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-chloro-5,6,7,8-tetrahydroquinazoline-2-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. Furthermore, N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to possess neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-7-16-17-12(19-7)15-11(18)10-8-4-2-3-5-9(8)13-6-14-10/h6H,2-5H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEVSQJARMUCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{6-[(3-chloro-2,2-dimethylpropanoyl)amino]-2-pyridinyl}-2,2-dimethylpropanamide](/img/structure/B2476823.png)
![N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2476824.png)


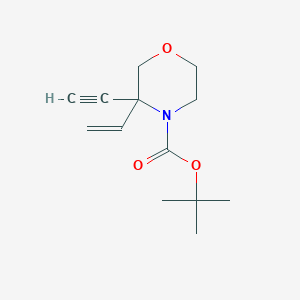
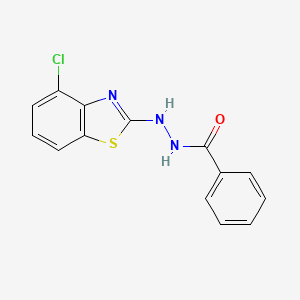
![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2476833.png)


![4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2476836.png)
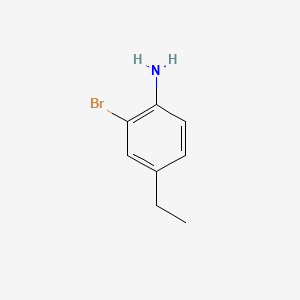
![3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2476838.png)
